Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate
Description
Introduction
Historical Context and Discovery
Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate emerged as a subject of interest in the mid-20th century alongside the broader exploration of transition metal complexes with nitrogen-containing ligands. The compound’s discovery is tied to efforts to understand how cyanide and aromatic diimine ligands influence the electronic and geometric properties of iron centers. Early synthetic routes involved reacting iron(II) salts with 1,10-phenanthroline (phen) and cyanide precursors under controlled conditions.
A pivotal study in 1969 demonstrated its utility as a redox indicator, highlighting its reversible electron-transfer capabilities in aqueous and non-aqueous media. The compound’s protonation behavior in anhydrous hydrogen fluoride, reported in 2022, revealed its ability to adopt a cis-configuration upon diprotonation, a finding critical for understanding its reactivity in acidic environments.
Table 1: Key Molecular Properties of Dicyano-bis-(1,10-phenanthroline)iron(II) Dihydrate
The compound’s synthesis typically involves the reaction of iron(II) sulfate with phenanthroline and cyanide ions, followed by crystallization in aqueous media. Spectroscopic techniques such as IR and NMR have been instrumental in characterizing its ligand environment and protonation states.
Significance in Coordination Chemistry
Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate serves as a model system for studying electron-transfer processes and ligand-field effects. Its octahedral coordination sphere, comprising two cyanide ions and two bidentate phen ligands, creates a rigid yet tunable environment for probing metal-ligand interactions.
Electronic Structure and Redox Behavior
The iron(II) center in this complex exhibits a low-spin configuration due to the strong field strength of cyanide and phen ligands. Cyclic voltammetry studies reveal a quasi-reversible Fe²⁺/Fe³⁺ redox couple at +0.87 V (vs. SHE), making it a candidate for electrochemical sensors and catalysis. The cyanide ligands act as π-acceptors, stabilizing higher oxidation states and enabling participation in redox cascades.
Stereochemical Flexibility
In anhydrous hydrogen fluoride, the compound undergoes diprotonation at cyanide nitrogen atoms, adopting a cis-configuration confirmed by ¹H NMR. This stereochemical flexibility underscores its utility in studying proton-coupled electron transfer (PCET) mechanisms, relevant to bioinorganic systems such as hydrogenases.
Supramolecular Interactions
Crystallographic analyses of related complexes, such as [Fe(phen)₃]²⁺ derivatives, reveal intramolecular C–H⋯N hydrogen bonds that stabilize the coordination sphere. These interactions influence solubility and lattice packing, with implications for material design in molecular electronics.
Equation 1: Protonation Equilibrium in Anhydrous HF
$$ \text{phen}2\text{Fe(CN)}2 + 2\text{HF} \rightleftharpoons \text{phen}2\text{Fe(CNH)}2^{2+} + 2\text{F}^- $$
Protonation occurs at cyanide ligands, preserving the octahedral geometry while altering electronic properties.
Properties
Molecular Formula |
C26H20FeN6O2 |
|---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
iron(2+);1,10-phenanthroline;dicyanide;dihydrate |
InChI |
InChI=1S/2C12H8N2.2CN.Fe.2H2O/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;; |
InChI Key |
WMZRMSVSLVFVFA-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate can be synthesized by reacting iron salts with 1,10-phenanthroline and cyanide ions in an aqueous solution. The reaction typically involves constant stirring at room temperature for about one hour . The monomer reactants include amines (e.g., aniline) and nitrates (e.g., sodium nitrate) .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The process involves careful control of reaction conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Periodate oxidation in the presence of sodium dodecyl sulfate (SDS) and sulfuric acid.
Reduction: Reduction of procainamide hydrochloride to procainamide in basic media.
Substitution: Reaction with acetaldehyde and sodium benzoate in acidic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate results in the formation of oxidized iron complexes .
Scientific Research Applications
Electrochemical Applications
Dicyano-bis-(1,10-phenanthroline)iron(II)dihydrate has been studied for its electron transfer properties, which are essential for various electrochemical applications.
Case Study: Electron Transfer Kinetics
Research has demonstrated that the oxidation of dicyano-bis-(1,10-phenanthroline)iron(II) by cytochrome c peroxidase exhibits a bimolecular rate constant that varies significantly with pH. The highest rate constant was recorded at a pH of 4.5, indicating that protonation of an ionizable group in the enzyme enhances electron transfer efficiency . This property makes the compound a valuable candidate for designing electrochemical sensors and devices.
Catalytic Applications
The compound has also been investigated for its catalytic properties in oxidation reactions.
Case Study: Periodate Oxidation
A study on the periodate oxidation of dicyano-bis-(1,10-phenanthroline)iron(II)dihydrate in the presence of sodium dodecyl sulfate revealed significant insights into reaction kinetics and mechanisms. The reaction was influenced by changes in pH, which affected the rate of oxidation. This behavior suggests potential applications in petrochemical processes and corrosion resistance strategies .
Biochemical Applications
Dicyano-bis-(1,10-phenanthroline)iron(II)dihydrate has notable implications in biochemical systems due to its interaction with biological molecules.
Case Study: Interaction with Cytochrome c
The compound's ability to facilitate electron transfer between iron complexes and cytochrome c indicates its potential role as a redox mediator in biochemical pathways. This interaction is crucial for understanding metabolic processes and could lead to advancements in bioengineering and synthetic biology .
Summary of Applications
Mechanism of Action
The mechanism by which dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate exerts its effects involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions . The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of different products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Compositional Differences
The table below compares key features of [Fe(Phen)₂(CN)₂]·2H₂O with structurally analogous transition metal-phenanthroline complexes:
Key Research Findings
- Redox Activity : The Fe(II) complex undergoes rapid electron transfer with cytochrome c peroxidase (k = 1.2 × 10³ M⁻¹s⁻¹ at pH 7), outperforming Cu(II)-phenanthroline analogs, which are redox-inert under similar conditions .
- Solvatochromism: Unlike Cd(II) or Zn(II) analogs, the Fe(II) complex exhibits pronounced solvatochromism, with absorption maxima (νmax) correlating with solvent acceptor number (AN), hydrogen-bond acidity (α), and polarity (π*) .
- Ligand Displacement Kinetics : The Fe(II) complex shows slower ligand exchange rates compared to [Ni(Phen)₃]²⁺ or [Co(Phen)₃]²⁺, attributed to strong field stabilization by CN⁻ ligands .
- Oxidation Behavior : In aqueous SDS, [Fe(Phen)₂(CN)₂]·2H₂O reacts with periodate (IO₄⁻) via first-order kinetics (k = 3.8 × 10⁻⁴ s⁻¹ at 25°C), a process absent in sulfonato-Cd(II) complexes due to their redox stability .
Biological Activity
Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate, commonly referred to as ferrocyphen , is a coordination complex with notable biological activities, particularly in the context of cancer research and DNA interactions. This article synthesizes existing literature on its biological effects, focusing on its cytotoxicity, interactions with DNA, and potential therapeutic applications.
- Molecular Formula : CHFeNO
- Molecular Weight : 504.32 g/mol
- CAS Number : 23425-29-8
- Appearance : Dark brown powder
Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate exhibits its biological activity primarily through interactions with DNA. It has been shown to selectively bind to G-quadruplex structures in telomeric DNA, which are critical for maintaining chromosomal integrity and regulating cellular proliferation. The ability to induce apoptosis in cancer cells via these interactions is a focal point of research.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of ferrocyphen against various cancer cell lines. The findings indicate:
- Cell Lines Tested : PC-3 (prostate), DU145 (prostate), HeLa (cervical), MCF-7 (breast), HT29 (colon), HFF-1 (normal human fibroblasts), RWPE-1 (normal prostate epithelial).
- IC Values :
- PC-3: 18 µM
- Other tumor cells: 30–80 µM
- Normal cells (HFF-1 and RWPE-1): Higher IC values indicating lower toxicity compared to tumor cells.
This selectivity suggests that ferrocyphen may offer therapeutic benefits with reduced side effects compared to conventional chemotherapeutics .
Apoptosis Induction
The mechanism by which ferrocyphen induces cell death has been investigated through several assays:
- Annexin V/PI Assays : Indicated that ferrocyphen promotes apoptosis in cancer cells.
- Cell Cycle Analysis : Revealed alterations in cell cycle progression, particularly an increase in cells arrested in the G0/G1 phase.
These results align with findings from other studies on phenanthroline derivatives that exhibit similar apoptotic properties .
DNA Interaction Studies
Ferrocyphen's interaction with DNA has been characterized using various biophysical techniques:
- FRET-based Melting Assays : Demonstrated selective binding to G-quadruplex structures over double-stranded DNA.
- Circular Dichroism (CD) and Viscosity Measurements : Confirmed conformational changes in DNA upon complexation with ferrocyphen.
These interactions are crucial for understanding how ferrocyphen can disrupt cancer cell proliferation by targeting telomeric DNA structures .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of ferrocyphen compared to other known phenanthroline derivatives:
| Compound | IC (µM) | Selectivity (Tumor vs. Normal Cells) | Mechanism of Action |
|---|---|---|---|
| Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate | 18 (PC-3) | High | Apoptosis induction via G4 binding |
| PhenDC3 | 15 | Moderate | G4 stabilization |
| PhenQE8 | 20 | Moderate | G4 stabilization |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of ferrocyphen in oncology:
- Study on Prostate Cancer Cells : Demonstrated that ferrocyphen selectively induces apoptosis in PC-3 cells while sparing normal prostate epithelial cells, emphasizing its therapeutic potential.
- Comparative Study with Other Antitumor Agents : Showed that ferrocyphen's cytotoxicity is comparable or superior to traditional chemotherapeutics like cisplatin, particularly in specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
